molecular formula C14H17F2NO3 B1408329 Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate CAS No. 1858250-79-9

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate

Cat. No.: B1408329
CAS No.: 1858250-79-9
M. Wt: 285.29 g/mol
InChI Key: JKQRKWLCLDRHGX-UHFFFAOYSA-N
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Description

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a morpholine ring substituted with two methyl groups and a benzoate moiety substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate typically involves a multi-step process. One common method includes the reaction of 2,5-difluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a base, such as triethylamine, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The morpholine ring can be oxidized or reduced, leading to different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Substitution: Substituted benzoates with various functional groups.

    Oxidation: Oxidized morpholine derivatives.

    Reduction: Reduced morpholine derivatives.

    Hydrolysis: 2,5-difluorobenzoic acid and 2,6-dimethylmorpholine.

Scientific Research Applications

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate is unique due to its specific combination of a morpholine ring with methyl and fluorine substitutions. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-(2,6-dimethylmorpholin-4-yl)-2,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-8-6-17(7-9(2)20-8)13-5-11(15)10(4-12(13)16)14(18)19-3/h4-5,8-9H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQRKWLCLDRHGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(C=C(C(=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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